molecular formula C14H18BrClN2 B1474969 5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride CAS No. 1808957-59-6

5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride

Cat. No.: B1474969
CAS No.: 1808957-59-6
M. Wt: 329.66 g/mol
InChI Key: CBWPRSFGIPWWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride typically involves the bromination of 1H-indole followed by the introduction of a piperidin-4-ylmethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The piperidin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of 1-(piperidin-4-ylmethyl)-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole
  • 1-(piperidin-4-ylmethyl)-1H-indole
  • 5-chloro-1-(piperidin-4-ylmethyl)-1H-indole

Uniqueness

5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride is unique due to the presence of both the bromine atom and the piperidin-4-ylmethyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-1-(piperidin-4-ylmethyl)indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2.ClH/c15-13-1-2-14-12(9-13)5-8-17(14)10-11-3-6-16-7-4-11;/h1-2,5,8-9,11,16H,3-4,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWPRSFGIPWWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC3=C2C=CC(=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride
Reactant of Route 2
Reactant of Route 2
5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride
Reactant of Route 3
5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride
Reactant of Route 4
5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride
Reactant of Route 5
5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-bromo-1-(piperidin-4-ylmethyl)-1H-indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.